N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide is a structurally complex molecule featuring:
- A benzenesulfonamide core substituted with N,N-diallyl groups.
- A piperazine ring connected via a carbonyl group to the benzene ring.
- A 4-ethylbenzo[d]thiazole moiety attached to the piperazine.
Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S2/c1-4-14-30(15-5-2)35(32,33)22-12-10-21(11-13-22)25(31)28-16-18-29(19-17-28)26-27-24-20(6-3)8-7-9-23(24)34-26/h4-5,7-13H,1-2,6,14-19H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFVHPAFBOLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with α-halocarboxylic acids
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological activity of benzothiazole derivatives has been extensively studied, with applications in antimicrobial, antitubercular, and anti-inflammatory research. N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further biological studies.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The exact mechanism of action of N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
Key Compounds:
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (5) Features a sulfonamide linked to a chlorophenyl-phthalazine and a thiazole group. Key difference: Replaces the target compound’s benzothiazole-piperazine-carbonyl unit with a phthalazine-thiazole system. Synthesized via nucleophilic substitution (87% yield) and characterized by NMR and IR .
4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide (6) Similar to compound 5 but with a methyl-phthalazine group. Higher yield (93%) suggests methyl substituents enhance reaction efficiency compared to chloro derivatives .
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- Contains a fluorobenzothiazole linked to a carbohydrazide group.
- Key difference : Lacks the sulfonamide and piperazine components but retains the benzothiazole motif .
Structural Insights:
- Sulfonamide positioning : The target compound’s diallyl substitution on the sulfonamide nitrogen may enhance lipophilicity compared to simpler aryl/thiazole substitutions in compounds 5–6 .
- Benzothiazole vs. phthalazine : The 4-ethylbenzo[d]thiazole in the target compound could improve metabolic stability over phthalazine derivatives due to reduced aromatic ring strain .
Piperazine-Containing Derivatives
Key Compounds:
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Piperazine linked to a quinazolinone via a carboxamide bond. Key difference: Replaces the target’s benzothiazole with a quinazolinone and uses a carboxamide linker instead of carbonyl. Moderate yield (52.2%) and confirmed by NMR .
2-(4-(4-(methylsulphonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2) Piperazine connected to a benzaldehyde-derived thiosemicarbazone. Synthesized via condensation (ethanol reflux), emphasizing the versatility of piperazine in forming Schiff bases .
Structural Insights:
- Carbonyl vs. carboxamide linkers : The target compound’s carbonyl group between piperazine and benzene may offer greater conformational rigidity compared to carboxamide linkers in A2 .
- Substituent effects : The 4-ethyl group on the benzothiazole in the target compound could enhance hydrophobic interactions compared to methylsulfonyl or fluorophenyl groups in analogs .
Benzothiazole Derivatives
Key Compounds:
N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (10a–10l)
- Benzothiazole core with dicarboxamide substituents.
- Synthesized via xanthate-mediated cyclization, highlighting methods for benzothiazole functionalization .
4-Butyl-1-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide (9) Combines benzothiazole with a naphthalenone-carboxamide group. Demonstrates the adaptability of benzothiazole in hybrid pharmacophores .
Structural Insights:
- Substituent diversity : The target compound’s 4-ethylbenzothiazole may offer steric and electronic advantages over fluorophenyl or methyl derivatives in binding interactions .
- Synthetic routes : The target’s piperazine-carbonyl linkage likely requires coupling reactions similar to those used for dicarboxamides in 10a–10l .
Data Tables
Table 1. Comparison of Sulfonamide-Heterocycle Derivatives
Table 2. Piperazine-Linked Derivatives
Research Findings and Insights
- Synthetic Efficiency : The target compound’s structural complexity may result in lower yields compared to simpler analogs like compound 6 (93% yield) due to multi-step purifications .
- Spectral Characterization : The absence of C=O IR bands in triazole derivatives (e.g., compounds 7–9 in ) underscores the importance of tautomerism analysis, a consideration relevant to the target’s benzothiazole-piperazine system .
- Biological Potential: While direct activity data are lacking, the target’s combination of sulfonamide (common in antimicrobials) and benzothiazole (kinase inhibition scaffold) suggests dual mechanisms of action .
Biological Activity
N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide, identified by the CAS number 898408-78-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure and Composition
- Molecular Formula : C26H30N4O3S
- Molecular Weight : 510.7 g/mol
The compound features a complex structure that includes a sulfonamide group, a piperazine moiety, and an ethylbenzo[d]thiazole substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898408-78-1 |
| Molecular Formula | C26H30N4O3S |
| Molecular Weight | 510.7 g/mol |
Research indicates that this compound may exert its biological effects through several mechanisms:
- PARP Inhibition : The compound has been suggested to act as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics .
- Apoptosis Induction : By modulating PARP activity, the compound may induce apoptosis in cells with compromised DNA repair capabilities, particularly in cancerous tissues .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Due to its role as a PARP inhibitor, it is being investigated for use in cancers characterized by DNA repair deficiencies, such as BRCA1/2-mutated breast and ovarian cancers .
- Anti-inflammatory Agents : The compound's potential to modulate inflammatory responses positions it as a candidate for treating conditions like arthritis and other inflammatory disorders.
Study Overview
A series of studies have explored the efficacy of this compound in various biological contexts:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines when used in combination with standard chemotherapeutics. The mechanism was linked to enhanced apoptosis rates due to impaired DNA repair .
- Animal Models : In vivo studies using mouse models have shown promising results in reducing tumor growth when treated with this compound alongside conventional therapies. The observed outcomes suggest improved survival rates and reduced tumor burden compared to controls .
- Mechanistic Studies : Research focusing on the molecular interactions of the compound revealed its capability to bind selectively to the PARP active site, inhibiting its enzymatic activity and leading to increased levels of DNA damage in targeted cells .
Summary of Findings
The biological activity of this compound has been documented across various studies:
| Study Type | Findings |
|---|---|
| In Vitro | Inhibition of cancer cell proliferation |
| In Vivo | Reduced tumor growth in mouse models |
| Mechanistic | Selective binding to PARP, enhancing DNA damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
